![molecular formula C23H18N2O3 B11596160 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzyloxy group, a hydroxy group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of kojic acid, benzyloxy benzaldehyde, and malonitrile . The reaction is carried out under specific conditions, often involving a catalyst and controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The nitrile group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NBS is commonly used for benzylic oxidation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the hydroxy group.
Major Products
Wissenschaftliche Forschungsanwendungen
2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s activity, leading to reduced melanin production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(4-benzyloxy-phenyl)-propionic acid benzyl ester
- 2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid
- 2-(4-benzyloxy-5-hydroxyphenyl)benzothiazole derivatives
Uniqueness
Compared to similar compounds, 2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C23H18N2O3 |
---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-amino-7-hydroxy-4-(4-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H18N2O3/c24-13-20-22(19-11-8-17(26)12-21(19)28-23(20)25)16-6-9-18(10-7-16)27-14-15-4-2-1-3-5-15/h1-12,22,26H,14,25H2 |
InChI-Schlüssel |
KYAFHXVNBAZRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.